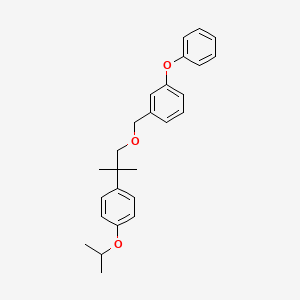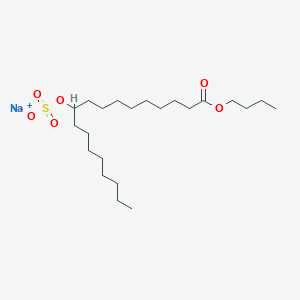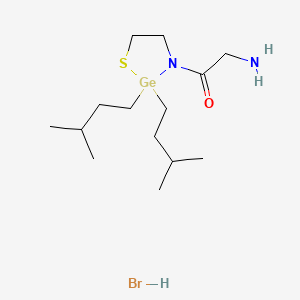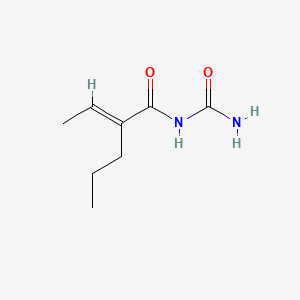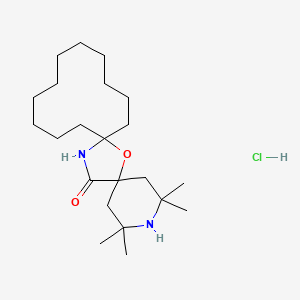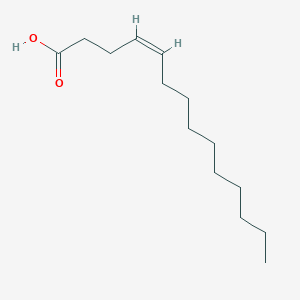
Tsuzuic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tsuzuic acid, also known by its IUPAC name (Z)-tetradec-4-enoic acid, is a long-chain fatty acid with the molecular formula C14H26O2. It is characterized by the presence of a double bond at the fourth carbon atom in the chain, giving it a unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tsuzuic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as certain plant oils, followed by purification processes. The extraction process may include solvent extraction, distillation, and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tsuzuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Tetradecanoic acid.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Tsuzuic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which tsuzuic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a ligand for certain receptors and enzymes, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: Another long-chain fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness of Tsuzuic Acid: this compound is unique due to its specific double bond position and its role in certain metabolic pathways. Unlike oleic and linoleic acids, which are more common in dietary sources, this compound is less prevalent and has distinct biological functions and industrial applications.
Eigenschaften
CAS-Nummer |
7089-44-3 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(Z)-tetradec-4-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |
InChI-Schlüssel |
CUVLOCDGQCUQSI-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCC(=O)O |
Kanonische SMILES |
CCCCCCCCCC=CCCC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


